Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate
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Overview
Description
Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate is a chemical compound with the molecular formula C12H13NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate typically involves the reaction of 2,3-dihydrobenzofuran-5-carboxylic acid with glycine methyl ester in the presence of coupling agents. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dihydrobenzofuran-5-carboxylate: A closely related compound with similar chemical properties and applications.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its potential as an entactogen and its effects on neurotransmitter release.
Uniqueness
Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate is unique due to its specific structure, which combines the benzofuran ring with a glycinate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-5-carbonylamino)acetate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)7-13-12(15)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5,7H2,1H3,(H,13,15) |
InChI Key |
ZTMDTJRGSNIAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
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